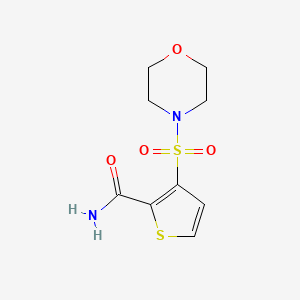

3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-ylsulfonylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S2/c10-9(12)8-7(1-6-16-8)17(13,14)11-2-4-15-5-3-11/h1,6H,2-5H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVIDCPCGLQGFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(SC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Morpholin 4 Ylsulfonyl Thiophene 2 Carboxamide

Retrosynthetic Analysis and Key Precursors for Thiophene (B33073) Sulfonamide Carboxamides

A retrosynthetic analysis of 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxamide suggests a disconnection strategy that hinges on the formation of the sulfonamide and carboxamide functionalities. The target molecule can be disconnected at the sulfur-nitrogen bond of the sulfonamide, leading to two key precursors: a thiophene-3-sulfonyl chloride derivative and morpholine (B109124). Further disconnection of the carboxamide group points to a thiophene-2-carboxylic acid or its ester equivalent as a crucial intermediate.

This analysis identifies two primary synthons: a thiophene ring functionalized at the 2- and 3-positions with electrophilic groups (or their precursors) and the nucleophilic morpholine. A logical forward synthesis would, therefore, likely involve the construction of a 2,3-disubstituted thiophene core, followed by sequential or concurrent introduction of the morpholin-4-ylsulfonyl and carboxamide moieties. A particularly valuable and strategic precursor identified in the literature is methyl 3-(chlorosulfonyl)thiophene-2-carboxylate . This compound conveniently contains both the precursor to the sulfonamide (a sulfonyl chloride) and a latent form of the carboxamide (a methyl ester), setting the stage for the final functionalization steps.

General Synthetic Pathways for Thiophene-2-carboxamide Derivatives

The synthesis of thiophene-2-carboxamide derivatives can be approached through several established methods. nih.govbeilstein-journals.org One of the most direct routes is the amidation of a thiophene-2-carboxylic acid or its activated derivatives, such as an acid chloride or an ester. For the preparation of a primary carboxamide, as in the target molecule, ammonolysis is the key reaction.

Common approaches include:

From Thiophene-2-carboxylic acids: Direct reaction with ammonia (B1221849) is generally challenging and often requires high temperatures and pressures, leading to the formation of an ammonium (B1175870) carboxylate salt initially. google.com More practical methods involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid for reaction with an ammonia source.

From Thiophene-2-carbonyl chlorides: The acid chloride, readily prepared from the carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, is highly reactive towards ammonia or ammonium hydroxide, providing a high-yielding pathway to the carboxamide. nih.gov

From Thiophene-2-carboxylic esters: Ammonolysis of esters, such as methyl or ethyl thiophene-2-carboxylates, can be achieved by heating with aqueous or alcoholic ammonia. This method is often preferred for its milder conditions compared to direct acid amidation and avoids the handling of reactive acid chlorides. google.comgoogle.com

The choice of pathway depends on the stability of other functional groups on the thiophene ring. For the synthesis of 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxamide, the ammonolysis of a methyl ester at the C-2 position is a highly plausible and efficient strategy. google.com

Specific Approaches for Introducing the Morpholine-4-ylsulfonyl Moiety

The introduction of the morpholine-4-ylsulfonyl group onto the thiophene ring at the C-3 position is a critical transformation. This can be accomplished through direct sulfonation followed by reaction with morpholine or via modern cross-coupling techniques.

Sulfonation Reactions in Thiophene Synthesis

Direct sulfonation of a thiophene-2-carboxamide or its ester precursor is a potential route. However, controlling the regioselectivity can be challenging, as the C-5 position is also highly activated towards electrophilic substitution. A more controlled and widely utilized method involves the halosulfonation of a suitable thiophene precursor.

A key intermediate, methyl 3-(chlorosulfonyl)thiophene-2-carboxylate , can be synthesized from methyl 3-aminothiophene-2-carboxylate. This process typically involves diazotization of the amino group, followed by a sulfochlorination reaction (a Sandmeyer-type reaction) using sulfur dioxide and a copper catalyst. This precursor is an excellent electrophile for the subsequent reaction with morpholine.

The reaction of the sulfonyl chloride with a secondary amine like morpholine is a standard and efficient method for forming sulfonamides. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. rsc.org

Table 1: Reaction Parameters for Sulfonamide Formation

| Parameter | Typical Conditions |

|---|---|

| Reactants | Thiophene-3-sulfonyl chloride, Morpholine |

| Solvent | Dichloromethane, Tetrahydrofuran, Acetonitrile |

| Base | Pyridine, Triethylamine, Diisopropylethylamine |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-12 hours |

Transition Metal-Catalyzed Cross-Coupling Methodologies

While direct sulfonation is a classic approach, modern synthetic chemistry offers alternatives through transition metal-catalyzed cross-coupling reactions. For instance, a 3-bromo or 3-iodothiophene-2-carboxamide derivative could potentially be coupled with a morpholine-containing sulfonyl precursor. However, for this specific target molecule, the sulfonation route starting from a halosulfonated thiophene ester is more direct and likely more efficient.

Formation of the Carboxamide Functionality

The final step in the proposed synthesis is the conversion of the methyl ester at the C-2 position into the primary carboxamide. This is typically achieved through ammonolysis. The precursor, methyl 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate, would be treated with a source of ammonia.

This transformation can be carried out under various conditions:

Aqueous Ammonia: Heating the ester with concentrated aqueous ammonia in a sealed vessel is a common method.

Methanolic Ammonia: A solution of ammonia in methanol (B129727) can also be used, often at elevated temperatures in a sealed tube or autoclave. This can sometimes offer better solubility for the starting material.

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the ester to the amide.

Table 2: Plausible Synthetic Sequence

| Step | Precursor | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate | Morpholine, Pyridine, Dichloromethane, 0 °C to RT | Methyl 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate |

| 2 | Methyl 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate | Concentrated Ammonia, Methanol, Heat | 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxamide |

Reaction Optimization and Scalability Considerations in Synthetic Chemistry

For any synthetic route to be practical, especially for potential larger-scale production, optimization of reaction conditions is paramount. Key factors to consider include:

Yield and Purity: Each step should be optimized to maximize the yield and minimize the formation of byproducts. This involves fine-tuning parameters such as temperature, reaction time, stoichiometry of reagents, and choice of solvent and base. Purification methods, such as recrystallization or column chromatography, need to be efficient and scalable.

Reagent Cost and Availability: The cost and commercial availability of starting materials and reagents are critical for scalability. The proposed route relies on relatively accessible starting materials.

Process Safety: The hazards associated with reagents and reaction conditions must be carefully managed. For example, thionyl chloride and sulfonyl chlorides are corrosive and moisture-sensitive. Reactions involving heating in sealed vessels require appropriate pressure-rated equipment.

Green Chemistry Principles: To improve the environmental footprint of the synthesis, considerations should be given to using less hazardous solvents, minimizing waste, and developing catalytic rather than stoichiometric processes where possible. For instance, exploring one-pot procedures where the sulfonamide formation and ammonolysis could occur in a single vessel without isolation of the intermediate ester would improve efficiency and reduce waste. google.com

Exploration of Alternative Synthetic Routes for Analogues of 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxamide

The synthesis of analogues of 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide involves modifying the core thiophene structure, the carboxamide group, or the sulfonyl moiety. Researchers have explored various synthetic strategies to create diverse libraries of these compounds for structure-activity relationship (SAR) studies. These alternative routes often focus on efficient, high-yield, and versatile methods that allow for the introduction of a wide range of substituents.

One of the most established methods for synthesizing substituted 2-aminothiophenes, which are key precursors for many analogues, is the Gewald reaction. researchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. researchgate.net There are two primary variations: a one-pot procedure and a two-step process where the intermediate alkene from the Knoevenagel condensation is isolated before cyclization with sulfur. researchgate.net

Recent advancements have focused on optimizing the Gewald reaction. For instance, an imidazole-catalyzed, one-pot synthesis has been developed, which allows for the efficient production of multisubstituted 2-aminothiophenes in moderate to high yields at 60°C in DMF. researchgate.net Another approach utilizes hexamethyldisilazane (B44280) and acetic acid for the Knoevenagel condensation, followed by the Gewald reaction in a THF/water mixture with an inorganic base to suppress byproduct formation. researchgate.net

Beyond the Gewald reaction, other cyclization strategies are employed to construct the thiophene ring. One such method involves the cyclization of thiocarbamoyl derivatives with α-halogenated reagents. nih.govresearchgate.net For example, 3-substituted thiophene-2-carboxamide derivatives can be synthesized by reacting N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds in the presence of a base like sodium ethoxide. nih.gov This approach is noted for its versatility, cleaner product profiles, and straightforward workup procedures. nih.gov

The introduction and modification of the carboxamide and sulfonyl groups are also critical steps in the synthesis of analogues. The carboxamide moiety is often formed by coupling a thiophene-2-carboxylic acid with a desired amine. A general procedure involves dissolving the carboxylic acid in a solvent like dichloromethane (DCM), followed by the addition of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The appropriate aniline (B41778) or amine is then added to the reaction mixture. nih.gov

For the sulfonyl group, analogues can be prepared from intermediates like 3-(aminosulfonyl)thiophene-2-carboxylic acid. The synthesis can proceed via the sulfonylation of thiophene-2-carboxylic acid derivatives. For example, reacting a 3-chlorosulfonyl-thiophene-2-carboxylic acid methyl ester with various amines under basic conditions yields the corresponding sulfonamide esters, which can then be hydrolyzed to the desired carboxylic acid analogues.

Systematic exploration of these synthetic routes has led to the development of diverse analogues. For instance, research into DprE1 inhibitors for antimycobacterial applications involved the synthesis of a series of thiophene-arylamide compounds. nih.gov The synthetic pathway included the preparation of substituted aminothiophene intermediates, which were then condensed with various aryl carboxylic acids. nih.gov

The table below summarizes various synthetic methodologies used to create analogues of 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide, highlighting the key reagents and reaction types.

| Synthetic Strategy | Key Intermediates/Starting Materials | Key Reagents and Conditions | Target Analogue Type | Reference |

| Gewald Aminothiophene Synthesis | Ketones/aldehydes, active methylene nitriles | Elemental sulfur, base (e.g., imidazole, inorganic base) | 2-Aminothiophene precursors | researchgate.net |

| Cyclization of Thiocarbamoyl Derivatives | N-(4-acetylphenyl)-2-chloroacetamide, functionalized thiocarbamoyl compounds | Sodium ethoxide, dioxane | 3-Substituted thiophene-2-carboxamides | nih.gov |

| Amide Coupling | 5-(4-fluorophenyl)thiophene-2-carboxylic acid, anilines | EDC, DMAP, DCM | N-aryl thiophene-2-carboxamides | nih.gov |

| Sulfonamide Formation | 3-Chlorosulfonyl-thiophene-2-carboxylic acid methyl ester, amines | Base, followed by hydrolysis | 3-(Aminosulfonyl)thiophene-2-carboxylic acids | |

| Thienopyrimidine Formation | 2-aminothiophene-3-carbonitriles | Formamide, POCl₃, aromatic amines | Thieno[2,3-d]pyrimidine derivatives | mdpi.com |

These varied synthetic approaches provide a robust toolkit for medicinal chemists to generate novel analogues of 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide, enabling the exploration of their therapeutic potential.

Structural Elucidation and Advanced Analytical Characterization Techniques

Spectroscopic Methods for Structure Confirmation of Thiophene (B33073) Derivatives

Spectroscopic techniques are paramount in determining the precise arrangement of atoms and functional groups within a molecule. For thiophene derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy are the cornerstones of structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR would be essential for the characterization of 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxamide.

Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons on the thiophene ring, the morpholine (B109124) ring, and the carboxamide group. The chemical shifts (δ) and coupling constants (J) would provide critical information about the electronic environment and connectivity of these protons.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Thiophene-H4 | ~7.5-8.0 | Doublet | ~5.0 |

| Thiophene-H5 | ~7.0-7.5 | Doublet | ~5.0 |

| Morpholine-CH₂ (adjacent to N) | ~3.6-3.8 | Triplet | ~4.5 |

| Morpholine-CH₂ (adjacent to O) | ~3.2-3.4 | Triplet | ~4.5 |

| Carboxamide-NH₂ | ~7.0-8.0 | Broad Singlet | - |

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Thiophene-C2 (carboxamide) | ~160-165 |

| Thiophene-C3 (sulfonyl) | ~140-145 |

| Thiophene-C4 | ~125-130 |

| Thiophene-C5 | ~120-125 |

| Morpholine-C (adjacent to N) | ~45-50 |

| Morpholine-C (adjacent to O) | ~65-70 |

| Carbonyl-C | ~165-170 |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a crucial technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxamide (C₉H₁₂N₂O₄S₂), the expected exact mass can be calculated.

Expected HRMS Data:

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 293.0260 |

| [M+Na]⁺ | 315.0079 |

The observation of ions corresponding to these calculated exact masses would provide strong evidence for the molecular formula of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch (carboxamide) | 3400-3200 |

| C-H stretch (aromatic/aliphatic) | 3100-2850 |

| C=O stretch (carboxamide) | 1680-1630 |

| S=O stretch (sulfonyl) | 1350-1300 and 1160-1120 |

| C-N stretch | 1250-1020 |

| C-S stretch | 800-600 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the target compound from any impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound. A pure sample of 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxamide would be expected to show a single major peak under various chromatographic conditions (e.g., different mobile phases and detection wavelengths). The retention time of this peak would be a characteristic property of the compound under the specific HPLC method.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula.

Expected Elemental Analysis Data for C₉H₁₂N₂O₄S₂:

| Element | Theoretical Percentage |

| Carbon (C) | 37.00% |

| Hydrogen (H) | 4.14% |

| Nitrogen (N) | 9.58% |

| Sulfur (S) | 21.94% |

Design and Synthesis of Derivatives and Analogues of 3 Morpholin 4 Ylsulfonyl Thiophene 2 Carboxamide

Rational Design Principles for Structural Modification

The rational design of new analogues is centered on understanding the structure-activity relationships (SAR) of the lead compound. The goal is to identify which molecular features are crucial for biological activity and which can be altered to enhance desired properties such as potency, selectivity, and pharmacokinetic profile.

A primary strategy involves bioisosteric replacement , where functional groups are swapped with others that have similar physical or chemical properties. This can lead to improved biological activity or reduced side effects. For instance, the thiophene (B33073) ring, a common scaffold in many biologically active compounds, could be replaced with other five-membered heterocycles like furan (B31954) or pyrrole (B145914) to probe the importance of the sulfur atom and the ring's electronic properties. nih.gov

Molecular modeling and computational chemistry are invaluable tools in this process. Techniques like quantitative structure-activity relationship (QSAR) studies and molecular docking can predict how structural changes might affect the compound's interaction with its biological target. nih.gov This allows for the prioritization of synthetic targets that are most likely to exhibit improved characteristics.

Another key principle is the exploration of substituent effects . By introducing various functional groups at different positions on the core structure, chemists can fine-tune the electronic and steric properties of the molecule. For example, adding electron-withdrawing or electron-donating groups to the thiophene ring can alter its reactivity and interactions with target proteins.

Synthetic Approaches to Structural Analogues

The synthesis of analogues of 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxamide involves targeted modifications of its three main components: the thiophene ring, the sulfonyl moiety, and the carboxamide group.

Modifications on the Thiophene Ring System

The thiophene ring offers several positions for modification. Electrophilic substitution reactions, such as halogenation or nitration, can introduce functional groups that serve as handles for further elaboration. For example, a bromine atom can be introduced and subsequently used in cross-coupling reactions like the Suzuki or Stille reactions to append new aryl or alkyl groups. bohrium.com

| Modification | Typical Reagents | Purpose |

| Halogenation | N-Bromosuccinimide (NBS) | Introduce a reactive handle for cross-coupling. |

| Nitration | HNO₃/H₂SO₄ | Introduce a nitro group for further functionalization. |

| Suzuki Coupling | Boronic acid, Pd catalyst, base | Form a new C-C bond with an aryl or heteroaryl group. |

| Stille Coupling | Organostannane, Pd catalyst | Form a new C-C bond with various organic groups. |

Variations of the Sulfonyl Moiety and its Linkages

The morpholine (B109124) group attached to the sulfonyl moiety can be readily replaced by a wide range of other cyclic or acyclic amines. This allows for the exploration of how changes in the size, shape, and basicity of this group affect biological activity. The synthesis typically involves reacting a 3-chlorosulfonylthiophene-2-carboxamide precursor with the desired amine.

Substitutions on the Morpholine Heterocycle

While the morpholine ring itself is often beneficial for a compound's properties, introducing substituents on the ring can provide further optimization. For instance, alkyl groups can be added to the carbon atoms of the morpholine ring to probe for steric interactions at the binding site. This can be achieved by utilizing a pre-substituted morpholine derivative in the synthesis.

Derivatization of the Carboxamide Group

The carboxamide group is a versatile handle for derivatization. The nitrogen atom can be alkylated or arylated to introduce new substituents. Alternatively, the primary amide can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines to generate a wide array of new amide derivatives. mdpi.comnih.gov This approach is particularly amenable to combinatorial synthesis.

| Derivative | Synthetic Approach | Key Reagents |

| N-Substituted Amides | Alkylation or arylation of the primary amide | Alkyl/aryl halide, base |

| Secondary/Tertiary Amides | Amide coupling from the corresponding carboxylic acid | Amine, coupling agents (e.g., DCC, EDCI) |

Combinatorial and Library Synthesis Methodologies for Thiophene-Based Compounds

Combinatorial chemistry offers a powerful platform for the rapid generation of large, diverse libraries of thiophene-based compounds for high-throughput screening. nih.govnih.gov This approach accelerates the drug discovery process by systematically exploring a wide range of structural variations.

Parallel synthesis is a common technique where multiple reactions are carried out simultaneously in an array format. For the 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide scaffold, a library could be constructed by reacting a common thiophene intermediate with a diverse set of amines to create variations in the sulfonyl moiety, and another set of amines to derivatize the carboxamide group.

One-pot synthesis methods have also been developed for the efficient construction of highly substituted thiophenes from simple starting materials. nih.govacs.org These methods combine multiple reaction steps into a single procedure, increasing efficiency and reducing waste. By employing a variety of building blocks in these one-pot reactions, diverse libraries of thiophene derivatives can be readily assembled. acs.org

Pre Clinical Biological Evaluation and Mechanistic Studies of 3 Morpholin 4 Ylsulfonyl Thiophene 2 Carboxamide and Its Analogues

Enzyme Inhibition Studies

The inhibitory activity of the thiophene (B33073) carboxamide scaffold, particularly when functionalized with a morpholine-containing sulfonamide group, has been investigated against several key enzymes. These studies provide insights into the mechanism of action and potential therapeutic applications of this class of compounds.

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. There are two primary isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation. Thiophene-based compounds are recognized as privileged structures for the design of anti-inflammatory agents, with many derivatives targeting COX enzymes. nih.gov

Studies on various thiophene derivatives have demonstrated significant COX inhibitory potential. For instance, benzothieno[3,2-d] pyrimidine (B1678525) derivatives bearing a sulfonamide group have been identified as a novel class of selective COX-2 inhibitors. mdpi.com Molecular docking studies of these compounds revealed that the sulfonamide moiety can interact with a side pocket in the COX-2 active site, a feature that contributes to selectivity over COX-1. mdpi.com Similarly, other classes of sulfonamide-containing compounds, such as 4,5-diarylthiazoles and (dihydro)pyrrolo[3,2,1-hi]indoles, have been developed as potent and selective COX-2 inhibitors, underscoring the importance of the sulfonamide group for this activity. nih.gov

While direct experimental data on 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxamide is not extensively available, the established structure-activity relationships for related molecules suggest that the thiophene carboxamide core combined with a sulfonamide group presents a promising scaffold for COX inhibition, with a potential for COX-2 selectivity. nih.govmdpi.com

Factor Xa (FXa) is a serine protease that plays a critical role in the blood coagulation cascade. Its inhibition is a key strategy for the prevention and treatment of thrombotic disorders. The thiophene scaffold has been incorporated into molecules designed as FXa inhibitors.

Research into a series of thiophene-substituted anthranilamides identified them as potent non-amidine FXa inhibitors. Through lead optimization, which involved incorporating hydrophilic groups to improve pharmacokinetic properties, researchers developed compounds with picomolar inhibitory potency and significant in vitro anticoagulant activity. researchgate.net This demonstrates that the thiophene carboxamide framework can be effectively utilized to design powerful inhibitors of FXa. The oral availability of these optimized compounds further highlights the therapeutic potential of this structural class in anticoagulant therapy. researchgate.net

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, as the ammonia produced helps neutralize the acidic gastric environment, facilitating bacterial colonization. The inhibition of urease is therefore an attractive strategy for treating ureolytic bacterial infections.

A series of morpholine-thiophene hybrid thiosemicarbazones, which are close structural analogues of 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxamide, were synthesized and evaluated for their urease inhibitory potential. A significant number of these compounds demonstrated more potent inhibition than the standard inhibitor, thiourea. The lead compound, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, exhibited an uncompetitive mode of inhibition.

Below is a table summarizing the in vitro urease inhibitory activity of selected morpholine-thiophene hybrid thiosemicarbazone analogues.

| Compound ID | Substitution on Thiophene Ring | IC₅₀ (µM) |

| 5a | 5-Bromo | 4.10 ± 1.5 |

| 5b | 4-Methyl | 5.77 ± 1.1 |

| 5c | 5-Methyl | 5.10 ± 1.3 |

| 5d | 5-Nitro | 4.80 ± 1.2 |

| 5g | 5-Chloro | 3.80 ± 1.9 |

| Thiourea | (Standard) | 22.31 ± 0.03 |

IC₅₀ values represent the concentration required for 50% inhibition of urease activity.

c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by various stress stimuli and play a crucial role in apoptosis, inflammation, and neurodegenerative diseases. Consequently, JNK inhibitors are considered promising therapeutic agents.

Comprehensive structure-activity relationship studies have been conducted on a series of thiophene-3-carboxamide (B1338676) derivatives as JNK inhibitors. These compounds have demonstrated a novel dual inhibitory mechanism, acting as both ATP and JIP (JNK-interacting protein) mimetics. This dual action is thought to occur by binding to both the ATP binding site and the substrate docking site of the kinase. Certain compounds in this series showed preferential inhibition of JNK1 and JNK2 over the JNK3 isoform.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibitors of these enzymes are the primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

The therapeutic potential of thiophene derivatives as cholinesterase inhibitors has been explored. A study focusing on the synthesis of new thiophene derivatives via the Gewald protocol led to the identification of several potent acetylcholinesterase inhibitors. The inhibitory activity was assessed using the Ellman's method. One of the most active compounds, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, demonstrated significantly higher inhibition than the reference drug, donepezil, at the tested concentration.

The table below presents the percentage of AChE inhibition by selected tetrahydrobenzo[b]thiophene-3-carboxamide analogues compared to the standard drug donepezil.

| Compound ID | R Group | % Inhibition of AChE |

| IIIa | Morpholino | 45% |

| IIIb | Piperidino | 42% |

| IIIc | 4-Methylpiperazin-1-yl | 55% |

| IIId | 4-(4-Methoxyphenyl)piperazin-1-yl | 60% |

| Donepezil | (Standard) | 40% |

Inhibition percentages were measured at a specific concentration to compare relative potency.

DNA Gyrase

DNA gyrase is a bacterial topoisomerase essential for DNA replication, repair, and transcription, making it a well-established target for antibacterial agents. A novel class of antibacterial thiophenes has been identified that targets DNA gyrase with a unique mechanism of action. nih.govnih.gov These thiophene-2-carboxamide derivatives act as allosteric inhibitors, binding to a protein pocket remote from the active site where DNA cleavage occurs. nih.govresearchgate.net This binding stabilizes the DNA-gyrase cleavage complex, ultimately inhibiting bacterial proliferation. nih.gov This allosteric mechanism is distinct from that of fluoroquinolone antibiotics and is effective against fluoroquinolone-resistant strains. nih.gov The initial hit compound, N-(2-amino-1-phenylethyl)-4-(1H,2H,3H-pyrrolo[2,3-β]pyridin-3-yl)thiophene-2-carboxamide, was a weak inhibitor, but structure-guided design led to more potent analogues. nih.gov

Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, and its depletion halts cell growth. DHFR is a target for anticancer, antibacterial, and antiprotozoal drugs.

Thiophene-sulfonamide conjugates have been specifically designed and synthesized as potential DHFR inhibitors. utrgv.edu Studies have shown that these hybrid molecules can exhibit moderate to excellent DHFR inhibition. utrgv.edu Furthermore, other thiophene-containing heterocyclic systems, such as thieno[2,3-d]pyrimidines, have been investigated as dual inhibitors of DHFR and thymidylate synthase. nih.gov Nonclassical analogues in this series were found to be potent inhibitors of human DHFR, with IC₅₀ values in the micromolar and sub-micromolar range. nih.gov

The table below shows the human DHFR inhibitory activity of selected 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates. nih.gov

| Compound ID | R Group on Arylthio Moiety | hDHFR IC₅₀ (µM) |

| 7 | 4-CH₃ | 0.56 |

| 8 | 4-OCH₃ | 0.70 |

| 9 | 4-F | 1.1 |

| 10 | 4-Cl | 0.60 |

| 11 | 4-Br | 0.65 |

| Pemetrexed | (Standard) | 6.9 |

| Methotrexate | (Standard) | 0.02 |

IC₅₀ values represent the concentration required for 50% inhibition of human DHFR activity.

Compound Names Table

| Abbreviation/Code | Chemical Name |

| 5a-g | 2-(1-(Substituted-thiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide derivatives |

| IIIa-d | 2-(2-(Substituted)-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives |

| 7-11 | 2-Amino-4-oxo-5-((4-substituted-phenyl)thio)-6-methylthieno[2,3-d]pyrimidine derivatives |

| Pemetrexed | N-(4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl)-L-glutamic acid |

| Methotrexate | N-(4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl)-L-glutamic acid |

| Donepezil | 2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one |

| Thiourea | Thiourea |

| FXa | Factor Xa |

| COX | Cyclooxygenase |

| JNK | c-Jun N-terminal kinase |

| AChE | Acetylcholinesterase |

| BChE | Butyrylcholinesterase |

| DHFR | Dihydrofolate reductase |

Deubiquitinating Enzymes (e.g., USP7)

Deubiquitinating enzymes (DUBs) are critical regulators of protein stability and function, making them attractive targets for therapeutic intervention, particularly in oncology. Ubiquitin-specific protease 7 (USP7) is a key DUB involved in several cellular processes, including the regulation of the p53 tumor suppressor pathway. By deubiquitinating and stabilizing proteins like MDM2 (an E3 ligase that targets p53 for degradation), USP7 can indirectly lead to the suppression of p53's tumor-suppressive functions. Therefore, inhibiting USP7 is a promising strategy to reactivate p53 in cancer cells.

While direct studies on 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxamide as a USP7 inhibitor are not extensively documented in the available literature, research on structurally related compounds highlights the potential of the thiophene scaffold in targeting this enzyme. For instance, novel thiophene thioglycosides substituted with a benzothiazole (B30560) moiety have been synthesized and evaluated for their ability to inhibit the USP7 enzyme. elifesciences.org This suggests that the thiophene core can be effectively utilized to design inhibitors that fit into the active or allosteric sites of USP7.

Furthermore, the morpholine (B109124) group, another key feature of the title compound, has been incorporated into potent inhibitors of other DUBs. A novel series of USP1 inhibitors featuring a morpholine scaffold was designed and showed potent enzymatic and cellular inhibition activity. biorxiv.org Given that different scaffolds can be adapted to target the unique topologies of DUB active sites, the combination of a thiophene ring and a morpholine-containing sulfonyl side chain in 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxamide presents a rational starting point for the exploration of novel USP7 inhibitors.

Protein-Protein Interaction Modulators (e.g., MDM2-p53)

The interaction between the tumor suppressor protein p53 and its primary negative regulator, Mouse Double Minute 2 (MDM2), is a critical control point in cell cycle regulation and apoptosis. nih.gov In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inhibition and degradation of p53. nih.gov Disrupting the MDM2-p53 protein-protein interaction (PPI) with small molecules is a well-validated therapeutic strategy to restore p53 function and induce cancer cell death. mdpi.com

The development of MDM2-p53 inhibitors has led to several classes of compounds, many of which mimic the key p53 residues (Phe19, Trp23, and Leu26) that bind to a hydrophobic pocket on the MDM2 surface. nih.govnih.gov While no specific studies have been published on the activity of 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxamide as an MDM2-p53 interaction modulator, the field is rich with examples of heterocyclic compounds designed for this purpose. For example, a series of thio-benzodiazepines were designed based on bioisosterism and showed nanomolar to micromolar affinity for MDM2, with some analogues exhibiting potent antitumor activity in human cancer cell lines. mdpi.com This demonstrates that sulfur-containing heterocyclic structures can serve as effective scaffolds for MDM2 inhibitors. The thiophene carboxamide framework, with its rigid structure and potential for diverse substitutions, could theoretically be elaborated to present the necessary hydrophobic and hydrogen-bonding features to effectively occupy the p53-binding pocket of MDM2.

Sphingomyelin (B164518) Synthase 2

Sphingomyelin Synthase 2 (SMS2) is an enzyme located at the plasma membrane that catalyzes the final step in sphingomyelin (SM) biosynthesis. nih.gov SM is a crucial component of cell membranes and is involved in the formation of lipid rafts and signal transduction. nih.gov Dysregulation of SM metabolism has been linked to various diseases, and SMS2 has emerged as a potential therapeutic target.

Recent research has led to the design and optimization of a series of novel thiophene carboxamide derivatives as highly potent and selective inhibitors of SMS2. cqvip.com In one study, a lead compound from this class, designated 14l , demonstrated an IC₅₀ value of 28 nmol/L for SMS2 inhibition. cqvip.com This research highlights the significant potential of the thiophene carboxamide scaffold for targeting this specific enzyme. The study showed that these inhibitors could have therapeutic applications, for instance in alleviating symptoms of dry eye disease by modulating lipid metabolism and inflammation on the ocular surface. cqvip.com The potent activity of these thiophene carboxamide analogues underscores the promise of this chemical class in developing selective SMS2 inhibitors for various pathological conditions.

Antimicrobial Activity Assessments (In Vitro)

Thiophene derivatives, incorporating either carboxamide or sulfonamide functionalities, have been extensively investigated for their antimicrobial properties. These scaffolds are present in numerous established and experimental antimicrobial agents.

Analogues of 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxamide have demonstrated a broad range of antibacterial activities. The combination of the thiophene ring with a sulfonamide or carboxamide group appears to be crucial for their action. nih.govnih.gov Studies have shown that these compounds can be effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govbiorxiv.org

For example, certain 3-amino thiophene-2-carboxamide derivatives showed excellent activity against P. aeruginosa, S. aureus, and B. subtilis. nih.gov In another study, novel thiophene derivatives were found to be more potent than the standard drug gentamicin (B1671437) against P. aeruginosa. biorxiv.org Furthermore, the development of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues has yielded compounds with high activity against extended-spectrum-β-lactamase (ESBL) producing E. coli, a clinically significant drug-resistant pathogen. The antibacterial efficacy is often attributed to the specific substitutions on the thiophene ring, which influence the compound's ability to interact with bacterial targets.

| Compound Class | Bacterial Strain | Activity (MIC/Inhibition Zone) | Reference |

|---|---|---|---|

| Thiophene Derivatives | Pseudomonas aeruginosa | More potent than gentamicin | biorxiv.org |

| 3-Amino thiophene-2-carboxamide (7b) | Pseudomonas aeruginosa | 20 mm inhibition zone | nih.gov |

| 3-Amino thiophene-2-carboxamide (7b) | Staphylococcus aureus | 20 mm inhibition zone | nih.gov |

| 3-Amino thiophene-2-carboxamide (7b) | Bacillus subtilis | 19 mm inhibition zone | nih.gov |

| Thiophene Derivatives (4, 5, 8) | Colistin-Resistant A. baumannii | MIC₅₀: 16-32 mg/L | |

| Thiophene Derivatives (4, 5, 8) | Colistin-Resistant E. coli | MIC₅₀: 8-32 mg/L | |

| Thienopyrimidine–sulfadiazine hybrid (12ii) | Staphylococcus aureus | Enhanced activity vs sulfadiazine |

The thiophene scaffold is also a key component in the development of novel antifungal agents. Analogues have been tested against a variety of pathogenic fungi, demonstrating significant inhibitory activity. Research has shown that certain thiophene derivatives exhibit potent activity against fungal species such as Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans. biorxiv.org

In one study, specific thiophene derivatives were identified as the most potent against all tested fungal species, showing an inhibition zone of 100%, comparable to the standard drug amphotericin B. biorxiv.org Another area of research has focused on designing thiophene-1,3,4-oxadiazole carboxamides as potent succinate (B1194679) dehydrogenase (SDH) inhibitors, a validated target for fungicides. Several compounds in this class showed remarkable in vitro antifungal activity against phytopathogenic fungi like Sclerotinia sclerotiorum, with EC₅₀ values superior to the commercial fungicide boscalid.

| Compound Class | Fungal Strain | Activity (EC₅₀/Inhibition) | Reference |

|---|---|---|---|

| Thiophene Derivatives (7, 8a, 8b, 10) | Various fungal species | Active | biorxiv.org |

| Thiophene Derivative (9b, 10) | All tested fungi | 100% inhibition zone | biorxiv.org |

| Thiophene-1,3,4-oxadiazole carboxamide (4i) | Sclerotinia sclerotiorum | EC₅₀ = 0.140 mg/L | |

| Thiophene-1,3,4-oxadiazole carboxamide (4g) | Sclerotinia sclerotiorum | EC₅₀ ~1.1 mg/L | |

| Thienopyrimidine–sulfonamide hybrid (8iii) | Candida spp. | Best activity in series |

Anticancer Research (In Vitro Cell Line Studies)

Thiophene carboxamide derivatives have emerged as a promising class of anticancer agents, with numerous studies reporting significant cytotoxic effects against a wide array of human cancer cell lines. cqvip.com The mechanism of action is often multifaceted, with analogues being developed as inhibitors of key cancer-related proteins such as kinases (e.g., VEGFR-2) and protein tyrosine phosphatase 1B (PTP1B), or as biomimetics of established anticancer drugs like Combretastatin A-4 (CA-4). cqvip.com

One study detailed the synthesis of thiophene carboxamide derivatives as CA-4 biomimetics, which showed significant antiproliferative activity against the hepatocellular carcinoma cell line Hep3B. The most active compounds, 2b and 2e , exhibited IC₅₀ values of 5.46 µM and 12.58 µM, respectively. Another investigation into novel thiophene carboxamide compounds (MB-D1 to MB-D4) revealed potent cytotoxic effects against melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) cell lines. cqvip.com For example, compound MB-D2 significantly reduced the viability of A375 melanoma cells to 11.74% at a concentration of 100 µM and HT-29 colon cancer cells to 30.6% at the same concentration. cqvip.com These studies often reveal a degree of selectivity, with some compounds showing significantly less cytotoxicity towards normal cell lines, such as HaCaT keratinocytes. cqvip.com

| Compound | Cancer Cell Line | Cell Type | Activity (IC₅₀ / % Viability) | Reference |

|---|---|---|---|---|

| MB-D2 | A375 | Melanoma | 11.74% viability at 100 µM | cqvip.com |

| MB-D4 | A375 | Melanoma | 33.42% viability at 100 µM | cqvip.com |

| MB-D2 | HT-29 | Colorectal Cancer | 30.6% viability at 100 µM | cqvip.com |

| MB-D4 | HT-29 | Colorectal Cancer | 69.28% viability at 100 µM | cqvip.com |

| MB-D2 | MCF-7 | Breast Cancer | 38.93% viability at 100 µM | cqvip.com |

| MB-D4 | MCF-7 | Breast Cancer | 53.98% viability at 100 µM | cqvip.com |

| Compound 2b | Hep3B | Hepatocellular Carcinoma | IC₅₀ = 5.46 µM | |

| Compound 2e | Hep3B | Hepatocellular Carcinoma | IC₅₀ = 12.58 µM | |

| Compound 5b | MCF-7 | Breast Cancer | IC₅₀ = 0.09 µM | |

| Compound 5c | HepG2 | Hepatocellular Carcinoma | IC₅₀ = 0.72 µM |

Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

The cytotoxic effects of thiophene carboxamide derivatives have been evaluated against various cancer cell lines, demonstrating their potential as antiproliferative agents. Studies have shown that the substitution pattern on the thiophene carboxamide scaffold plays a crucial role in determining the cytotoxic potency and selectivity against different cancer cell types.

One study investigated a series of four thiophene carboxamide derivatives (MB-D1, MB-D2, MB-D3, and MB-D4) against human melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) cell lines, as well as a normal human keratinocyte cell line (HaCaT). Among these, a compound designated as MB-D2 showed significant cytotoxic effects against all tested cancer cell lines. In contrast, the MB-D3 compound, identified as (5-bromothiophen-2-yl)(morpholino)methanone, did not exhibit significant anticancer activity at the tested concentrations.

Another research effort synthesized thiophene carboxamide derivatives designed as biomimetics of the anticancer agent Combretastatin A-4 (CA-4). These compounds were tested against a panel of cancer cell lines including B16-F1 (melanoma), Colo205 (colon cancer), HepG2 (liver cancer), Hep3B (liver cancer), CaCo-2 (colorectal adenocarcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer), alongside a normal cell line (Hek293t). nih.gov The results indicated that these derivatives possess substantial antiproliferative properties, particularly against the Hep3B cancer cell line. nih.gov

The antiproliferative potential of various other 2-amino thiophene derivatives has also been explored, showing promising results against HeLa and PANC-1 (pancreatic adenocarcinoma) cell lines.

Interactive Data Table: Cytotoxicity of Thiophene Carboxamide Analogues

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene Carboxamide 2b | Hep3B | 5.46 | nih.gov |

| Thiophene Carboxamide 2d | Hep3B | 8.85 | nih.gov |

| Thiophene Carboxamide 2e | Hep3B | 12.58 | nih.gov |

| Thienopyrimidine 3 | MCF-7 | 0.045 | researchgate.net |

| Thienopyrimidine 4 | MCF-7 | 0.11 | researchgate.net |

| Ester 2 | MDA-MB-231 | 0.16 | researchgate.net |

| 2-ethyl derivative 4 | MDA-MB-231 | 0.24 | researchgate.net |

Cell Cycle Modulation and Apoptosis Induction Studies

Thiophene carboxamide derivatives have been shown to exert their anticancer effects by modulating the cell cycle and inducing apoptosis, or programmed cell death.

Investigations into the mechanisms of action of these compounds have revealed that they can induce morphological changes characteristic of apoptosis in cancer cells. These changes include nuclear fragmentation, chromatin condensation, and cell shrinkage. nih.gov For instance, treatment of A375, HT-29, and MCF-7 cells with certain thiophene carboxamide compounds led to such apoptotic features. nih.gov

Furthermore, studies have demonstrated that these compounds can interfere with the progression of the cell cycle. Some derivatives have been observed to cause cell cycle arrest, particularly at the G2/M phase, in cancer cells. nih.govnih.govmdpi.com This arrest prevents the cells from dividing and proliferating. For example, a study on novel benzenesulfonate (B1194179) scaffolds, which share structural similarities, showed a strong cell cycle arrest in the G2/M phase in leukemia and glioblastoma cell lines. mdpi.com Another compound, cinobufagin, was also found to induce G2/M cell cycle arrest in malignant melanoma cells. frontiersin.org

The induction of apoptosis is a key mechanism for the anticancer activity of many chemotherapeutic agents. Research has shown that thiophene derivatives can trigger apoptosis through various pathways. nih.gov

Mechanistic Investigations of Antitumor Effects (e.g., tubulin polymerization inhibition, caspase activation)

The antitumor effects of thiophene carboxamide and its analogues are attributed to several underlying mechanisms, with tubulin polymerization inhibition and caspase activation being prominent examples.

Tubulin Polymerization Inhibition:

Several studies have identified thiophene derivatives as inhibitors of tubulin polymerization. nih.gov Tubulin is a crucial protein involved in the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis. For instance, certain novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have demonstrated the ability to inhibit tubulin assembly. mdpi.com Similarly, some pyrrole-based carboxamides have been identified as potent microtubule targeting agents that inhibit tubulin polymerization by binding to the colchicine-binding site. mdpi.com

Caspase Activation:

A key event in the apoptotic process is the activation of a family of proteases known as caspases. Thiophene carboxamide derivatives have been shown to induce apoptosis through the activation of these executioner caspases, such as caspase-3 and caspase-7. nih.govnih.gov The activation of caspase-3/7 has been observed in cancer cells treated with these compounds, confirming their pro-apoptotic activity. nih.govnih.gov For example, a novel thiophene derivative, F8, was found to induce apoptosis in human acute lymphoblastic leukemia cells through the activation of executioner caspases 3/7. nih.gov Similarly, another study demonstrated that a thiophene-2-carboxamide derivative of anthraquinone (B42736) induced apoptotic cell death accompanied by the activation of caspases 3 and 9. nih.gov

Anti-inflammatory and Analgesic Potentials (Pre-clinical Models)

In Vitro and In Vivo (Animal Model) Studies on Inflammatory Markers

Pre-clinical studies have indicated that thiophene derivatives possess anti-inflammatory and analgesic properties. These effects have been evaluated in various in vitro and in vivo models.

In vivo models of inflammation, such as the carrageenan-induced paw edema test in rats, are commonly used to assess the anti-inflammatory activity of new compounds. nih.govhamdard.edu.pk In this model, the injection of carrageenan induces an inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential. Studies on certain carboxamide derivatives have shown significant anti-inflammatory activity, with some compounds exhibiting effects comparable to standard anti-inflammatory drugs. pjps.pk For instance, novel benzenesulfonamide (B165840) derivatives demonstrated marked anti-inflammatory activity in the carrageenan-induced paw edema model, with some compounds showing greater inhibition than the reference drug indomethacin. nih.gov

For evaluating analgesic activity, animal models such as the acetic acid-induced writhing test and the hot plate test are employed. nih.govdovepress.com The writhing test assesses peripheral analgesic effects by measuring the reduction in abdominal constrictions induced by acetic acid. The hot plate test evaluates central analgesic activity by measuring the latency of the animal's response to a thermal stimulus. meliordiscovery.com Research on certain carboxamide derivatives has demonstrated promising analgesic activity in these models. pjps.pk

Interactive Data Table: Anti-inflammatory Activity of Related Compounds in Carrageenan-Induced Paw Edema

| Compound/Derivative | Dose | % Inhibition of Edema | Reference |

| Benzenesulfonamide 1 | 200 mg/kg | 96.31% | nih.gov |

| Benzenesulfonamide 2 | 200 mg/kg | 72.08% | nih.gov |

| Benzenesulfonamide 3 | 200 mg/kg | 99.69% | nih.gov |

| Indomethacin (Reference) | 10 mg/kg | 57.66% | nih.gov |

Mechanistic Understanding of Anti-inflammatory Pathways

The anti-inflammatory effects of thiophene derivatives are believed to be mediated through the modulation of various inflammatory pathways. One of the key mechanisms is the inhibition of pro-inflammatory mediators.

Studies have shown that these compounds can suppress the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha (IL-1α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.gov For example, in a study on benzenesulfonamide derivatives, treatment was found to reduce the levels of these cytokines in the paw tissue of rats with carrageenan-induced inflammation. nih.gov

Furthermore, some derivatives have been shown to exhibit membrane-stabilizing activity, which can contribute to their anti-inflammatory effects. By stabilizing the membranes of red blood cells, these compounds can prevent heat-induced hemolysis, indicating a protective effect on cell membranes. nih.gov

The involvement of oxidative stress in inflammation is well-established. Some thiazolidine (B150603) derivatives, which share a heterocyclic scaffold, have been shown to attenuate inflammatory pain, and this effect is partly attributed to their ability to reduce oxidative stress and inhibit the production of IL-1β in the spinal cord. scienceopen.com

Antiparasitic Activity Investigations (e.g., Antischistosomal) (In Vitro)

Thiophene-containing compounds have also been investigated for their potential as antiparasitic agents, particularly against Schistosoma species, the causative agents of schistosomiasis.

In vitro studies have demonstrated the antischistosomal activity of certain biaryl alkyl carboxylic acid derivatives that incorporate a thiophene ring. nih.gov These studies have shown that modifications to the structure of these compounds can influence their activity against the parasite. For instance, structure-activity relationship (SAR) studies revealed that converting the carboxylic acid moiety to certain carboxylic amides, including a morpholine derivative, resulted in promising antischistosomal activity, with some compounds being active at concentrations as low as 10 µM. nih.govresearchgate.net

Further research has indicated that the thiophene ring itself is important for the antischistosomal activity of this class of compounds. nih.gov While modifications to other parts of the molecule were tolerated, replacement of the thiophene ring was not, suggesting its crucial role in the compound's interaction with the parasite. nih.gov

The development of new antischistosomal drugs is a priority due to the reliance on a single drug, praziquantel, for the treatment of schistosomiasis and concerns about the emergence of drug resistance. nih.govresearchgate.net

Antiviral Activity Assessments (e.g., Enterovirus 71) (In Vitro)

While direct in vitro antiviral activity data for 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxamide against Enterovirus 71 (EV71) is not available in the current body of scientific literature, studies on analogous thiophene-2-carboxamide derivatives have demonstrated notable inhibitory effects against this virus. These investigations provide valuable insights into the potential of the thiophene-2-carboxamide scaffold as a source of anti-EV71 agents.

Research into a series of N-benzyl-N-phenylthiophene-2-carboxamide analogues has identified compounds with significant antiviral potency. rsc.orgresearchgate.net These studies are crucial for understanding the structure-activity relationships (SAR) within this chemical class, highlighting the importance of the thiophene-2-carboxamide core in mediating the antiviral effects. rsc.orgresearchgate.net

The antiviral activities of these analogues were primarily assessed in Rhabdomyosarcoma (RD) cell lines, a common model for studying EV71 infection. rsc.org The evaluation typically involves determining the 50% effective concentration (EC50), which is the concentration of the compound that reduces the viral cytopathic effect by 50%.

One of the most potent compounds identified in these series was N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide, designated as compound 5a. rsc.org This analogue exhibited a low micromolar activity against EV71, with an EC50 value of 1.42 μM. rsc.org Preliminary SAR studies have indicated that the nature of the substituents on the N-phenyl groups plays a significant role in modulating the anti-EV71 efficacy of these derivatives. rsc.orgresearchgate.net

Further research on other thiophene-based scaffolds has also shown promise. For instance, a screening of 2,4-diaryl-substituted thiophene compounds, initially developed as Dyrk1A inhibitors, identified molecules with anti-EV-A71 activity. nih.gov The lead compound from this series demonstrated an EC50 of 4.3 μM, and mechanistic studies suggested that these compounds act on a post-entry stage of the viral infection. nih.gov

The collective findings from studies on these analogues underscore the potential of thiophene derivatives as a promising class of EV71 inhibitors. The data from these studies, particularly the quantifiable measures of antiviral activity, provide a foundation for the future design and development of more potent and specific antiviral agents targeting Enterovirus 71.

Antiviral Activity of Thiophene-2-Carboxamide Analogues against Enterovirus 71 (In Vitro)

| Compound ID | Analogue Structure | Cell Line | EC50 (μM) |

| 5a | N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide | RD | 1.42 |

| S43 | 2,4-diaryl-substituted thiophene | - | 4.4 |

| 23 | 2-aryl-substituted thiophene | - | 4.3 |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Thiophene (B33073) Ring Substitution on Biological Activity

The thiophene ring is a crucial scaffold in many medicinal compounds, offering a versatile platform for chemical modification. mdpi.com Its aromatic and planar nature can enhance binding to biological receptors. mdpi.com The substitution of a carbon atom with sulfur in the ring alters the electronic distribution and molecular geometry, which can significantly impact the compound's reactivity and biological potential. mdpi.comnih.gov

In the context of 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxamide, modifications to the thiophene ring can have a profound effect on its activity. Studies on various thiophene derivatives have shown that the introduction of different substituents can modulate their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govresearchgate.net For instance, the presence of electron-withdrawing or electron-donating groups on the thiophene ring can influence its interaction with target proteins. nih.gov The position of these substituents is also critical; for example, substitutions at the 5-position of the thiophene ring have been shown to be important for the activity of some thiophene carboxamide derivatives. mdpi.com

SAR studies on related thiophene-2-carboxamide derivatives have revealed that substitutions at the 3-position can significantly influence their biological effects. For example, amino-substituted derivatives have shown more potent antioxidant and antibacterial activity compared to hydroxyl or methyl-substituted counterparts. nih.gov This suggests that the electronic properties of the substituent at this position are a key determinant of activity.

Role of the Sulfonyl Bridge and its Substituents in Target Interaction

The sulfonyl group (-SO2-) acts as a bridge connecting the thiophene ring and the morpholine (B109124) moiety. This bridge is not merely a linker but plays an active role in the molecule's interaction with its biological target. The sulfonamide group, a related functionality, is known to be present in various biologically active compounds and can participate in important binding interactions. nih.gov

Substituents attached to the sulfonyl group can also modulate activity. In the case of 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxamide, the morpholine ring is the substituent. Variations in the amine component of sulfonamides have been shown to significantly impact biological activity in other series of compounds.

Contribution of the Morpholine Heterocycle to the Pharmacological Profile

The nitrogen atom in the morpholine ring is weakly basic, which can influence the compound's solubility and ability to cross biological membranes. nih.gov The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. nih.gov Furthermore, the chair-like conformation of the morpholine ring can help to orient other parts of the molecule for optimal binding. nih.gov

Studies have shown that the morpholine moiety can be a key component of the pharmacophore for certain enzyme inhibitors and can confer selective affinity for a wide range of receptors. nih.gov Its presence can lead to improved drug-like properties and enhanced pharmacokinetics. nih.govpharmjournal.ru In some kinase inhibitors, the morpholine ring has been observed to form hydrogen bonds with the "hinge" region of the enzyme's active site. nih.gov

Significance of the Carboxamide Moiety for Binding and Efficacy

The carboxamide group (-CONH2) is a fundamental functional group in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets. wisdomlib.orgresearchgate.net In 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxamide, the carboxamide moiety is likely essential for its binding affinity and efficacy.

The hydrogen atoms on the nitrogen of the carboxamide can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. This dual capability allows for the formation of multiple, specific interactions within a binding site, contributing to the stability of the drug-receptor complex. researchgate.netunina.it The planarity of the carboxamide group can also influence the conformational preferences of the molecule.

SAR studies on various thiophene carboxamide derivatives have consistently highlighted the importance of this moiety for their biological activity. nih.govresearchgate.net For instance, in a series of thiophene-3-carboxamide (B1338676) derivatives, this group was found to be crucial for their inhibitory activity against c-Jun N-terminal kinase (JNK). nih.gov The conformation of the carboxamide group can also be a critical factor in determining enzyme binding. acs.org

Influence of Substituent Electronic and Steric Properties on Activity

The biological activity of 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxamide and its analogues is governed by the interplay of electronic and steric properties of its various substituents.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the thiophene ring can alter the electron density of the ring system, influencing its reactivity and its ability to participate in π-π stacking or other non-covalent interactions with the target. researchgate.net For example, electron-withdrawing groups on a thiophene ring can decrease the electron density. nih.gov Studies on other thiophene derivatives have shown that the electronic effects of functional groups can be a key determinant of their inhibitory activity. nih.gov

Steric Effects: The size and shape of substituents (steric hindrance) play a critical role in how the molecule fits into its binding site. Bulky substituents can either enhance binding by occupying a specific pocket or hinder it by causing steric clashes. The relative orientation of the different rings and functional groups is also crucial and is influenced by the steric properties of the substituents. For instance, the introduction of bulky groups can affect the dihedral angle between different parts of the molecule, which can in turn impact biological activity.

Development and Validation of QSAR Models for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

For a series of compounds related to 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxamide, a QSAR model could be developed by:

Synthesizing and testing a series of analogues with systematic variations in their structure.

Calculating a set of molecular descriptors for each analogue. These descriptors can quantify various physicochemical properties such as hydrophobicity (logP), electronic properties (e.g., Hammett constants), and steric properties (e.g., Taft parameters).

Developing a mathematical equation that correlates the biological activity with the calculated descriptors using statistical methods like multiple linear regression or partial least squares.

For example, a 2D-QSAR study on N-(aryl)-2-thiophene-2-ylacetamide derivatives found a correlation between antitubercular activity and descriptors related to hydrogen bond acceptors and field effects of substituents. asianpubs.org Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build predictive models for other series of thiophene-containing compounds. nih.gov

The validation of a QSAR model is crucial to ensure its predictive power. This is typically done using both internal validation (e.g., cross-validation) and external validation (predicting the activity of a set of compounds not used in model development). A validated QSAR model can be a powerful tool for the rational design of new 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxamide derivatives with improved therapeutic potential.

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand the interactions between a ligand and its biological target, typically a protein or enzyme. For derivatives of thiophene (B33073) carboxamide and thiophene sulfonamide, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the key interactions that govern their binding affinity.

In studies of related morpholine-thiophene hybrid compounds, molecular docking has been employed to understand their interactions with the active site of enzymes like urease. These simulations have revealed that the morpholine (B109124) and thiophene moieties can engage in various intermolecular interactions, including hydrogen bonds and hydrophobic interactions, with the amino acid residues of the target protein. nih.gov The thiophene ring, in particular, has been shown to interact with active site residues through alkyl, π-alkyl, π-anion, and π-cation interactions. frontiersin.org

For a series of thiophene sulfonamide derivatives, molecular docking studies have been conducted to assess their binding interactions with receptors such as the enoyl acyl carrier protein reductase InhA. nih.gov These studies have reported notable docking scores, indicating a strong potential for binding. nih.gov Similarly, thiophene carbohydrazide analogs have been docked against the folate receptor α (FRα), a novel target in cancer treatment, with some compounds showing strong binding affinities. bepls.com

The insights gained from these docking studies on analogous compounds can be extrapolated to predict the potential binding modes of 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxamide with various biological targets. The presence of the morpholine, sulfonyl, thiophene, and carboxamide groups provides multiple points for potential interactions within a protein's binding pocket.

| Compound Class | Target Protein | Key Interactions | Docking Score Range (kcal/mol) |

|---|---|---|---|

| Thiophene Sulfonamide Derivatives | Enoyl acyl carrier protein reductase InhA (2NSD) | Not specified | -6 to -12 |

| Thiophene Carbohydrazide Analogs | Folate Receptor α (FRα) | Interactions with ASP81, Arg106, Arg103, Trp64, Phe62, Tyr60, Trp134, Trp138, Tyr85 | -8.2 to -11 |

| Morpholine-Thiophene Hybrid Thiosemicarbazones | Urease | Hydrogen bonds, alkyl, π-alkyl, π-anion, and π-cation interactions | Not specified |

Molecular Dynamics Simulations for Binding Conformations and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations can provide detailed information about the stability of ligand-protein complexes and the conformational changes that may occur upon binding.

For morpholine-thiophene hybrid thiosemicarbazones, MD simulations have been used to complement molecular docking studies. nih.gov These simulations help to assess the dynamic behavior and stability of the ligand within the active site of the target enzyme. nih.gov By analyzing the trajectory of the simulation, researchers can gain insights into the flexibility of the ligand and the protein, as well as the persistence of key intermolecular interactions over time.

In studies of other morpholine-substituted derivatives, MD simulations have been used to validate the findings of molecular docking and to confirm the stability of protein-ligand interactions. mdpi.com These simulations can provide a more realistic representation of the biological environment and can help to refine the understanding of the binding mode and affinity of a compound. The stability of these complexes is often evaluated over simulation times of up to 100 nanoseconds. mdpi.com

While no specific MD simulation studies have been reported for 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxamide, the results from studies on structurally similar compounds suggest that this technique would be highly valuable for assessing its binding stability with potential biological targets.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a technique used in computational drug design to identify the essential steric and electronic features of a molecule that are necessary for its biological activity. dovepress.comcsmres.co.uk A pharmacophore model can be used as a 3D query to search large compound databases in a process known as virtual screening, with the aim of identifying new molecules that are likely to be active. dergipark.org.tr

Pharmacophore models can be developed based on the structures of known active ligands (ligand-based) or from the structure of the biological target's binding site (structure-based). csmres.co.uk These models typically consist of features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. dovepress.com

For compounds containing morpholine and thiophene moieties, pharmacophore modeling can be a valuable tool for identifying new derivatives with improved potency and selectivity. nih.govresearchgate.net The morpholine group, for instance, can act as a hydrogen bond acceptor, while the thiophene ring can contribute to hydrophobic interactions. researchgate.netnih.gov

Pharmacophore modeling has been successfully applied in the discovery of inhibitors for a wide range of therapeutic targets. fiveable.me In the context of thiophene sulfonamides, pharmacophore models could be developed based on the binding modes observed in molecular docking studies to guide the design of new analogs with enhanced activity. The combination of pharmacophore modeling and virtual screening offers a powerful approach for the discovery of novel drug candidates. dergipark.org.tr

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, properties, and reactivity of molecules. nih.gov These calculations can provide valuable information about a molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). nih.gov

For thiophene-2-carboxamide derivatives, DFT calculations have been used to study their shapes and electronic properties. nih.gov These studies have revealed that the energy gap between the HOMO and LUMO (ΔE H-L) can be correlated with the reactivity and stability of the compounds. nih.gov A smaller energy gap generally indicates higher reactivity.

In one study on novel thiophene-2-carboxamide derivatives, DFT calculations were performed at the B3LYP/6-31G(d,p) level of theory to obtain optimized structures and geometrical parameters. nih.gov The calculated HOMO-LUMO energy gaps for different derivatives provided insights into their relative stability and reactivity. nih.gov

Quantum chemical calculations can also be used to predict other properties, such as molecular electrostatic potential (MEP), which can help to identify the regions of a molecule that are most likely to be involved in intermolecular interactions. nih.gov While specific quantum chemical calculations for 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxamide are not available in the literature, the methods and findings from studies on related compounds provide a strong basis for future theoretical investigations.

| Compound Class | Computational Method | Calculated Property | Significance |

|---|---|---|---|

| Thiophene-2-carboxamide Derivatives | DFT (B3LYP/6-31G(d,p)) | HOMO-LUMO energy gap (ΔE H-L) | Indicates chemical reactivity and stability |

| 2-[(Trimethylsilyl)ethynyl]thiophene | DFT (B3LYP/6-311+G(d,p)) | Molecular geometry, vibrational frequencies, electronic transitions | Provides insights into structural and electronic properties |

Computational Mechanistic Insights into Biological Activity

Computational methods can also be used to gain insights into the potential mechanisms of action of a compound. This can involve studying its metabolic fate, identifying potential off-target effects, or elucidating the downstream consequences of its interaction with a biological target.

For instance, in a study of 5-nitrothiophene-2-carboxamides, computational approaches were used in conjunction with experimental data to investigate their mode of action. dur.ac.uk It was found that these compounds are bioactivated by a nitroreductase enzyme in Leishmania, leading to the formation of reactive metabolites that can covalently modify multiple protein targets, ultimately disrupting protein translation. dur.ac.uk

While the specific biological activity of 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxamide is not yet established, computational studies could be employed to predict its potential ADME-T (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov Such predictions can help to identify potential liabilities early in the drug discovery process.

Furthermore, by combining molecular docking with systems biology approaches, it may be possible to predict the broader biological effects of this compound and to generate hypotheses about its mechanism of action that can be tested experimentally. The integration of various computational techniques provides a powerful toolkit for understanding the complex biological activities of novel chemical entities.

Future Directions and Translational Perspectives in Pre Clinical Research

Exploration of Novel Biological Targets for Thiophene-Based Compounds